molecular formula C20H19ClN2O4S B11599940 N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide

Cat. No.: B11599940
M. Wt: 418.9 g/mol
InChI Key: PNAPYGCDWNIGOR-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a 2,5-dioxopyrrolidin-3-ylsulfanyl moiety, and a 4-ethoxyphenyl substituent. Its crystallographic properties and hydrogen-bonding networks are critical for understanding its stability and reactivity, as seen in structurally related compounds .

Properties

Molecular Formula

C20H19ClN2O4S

Molecular Weight

418.9 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide

InChI

InChI=1S/C20H19ClN2O4S/c1-2-27-16-9-7-15(8-10-16)23-19(25)11-17(20(23)26)28-12-18(24)22-14-5-3-13(21)4-6-14/h3-10,17H,2,11-12H2,1H3,(H,22,24)

InChI Key

PNAPYGCDWNIGOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrrolidinone Core: The initial step involves the synthesis of the 2,5-dioxopyrrolidin-3-yl moiety. This can be achieved through the cyclization of a suitable precursor, such as a γ-keto acid or ester, under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group. This can be done by reacting the pyrrolidinone core with a thiol reagent, such as thiophenol, under nucleophilic substitution conditions.

    Attachment of the Chlorophenyl and Ethoxyphenyl Groups: The final steps involve the attachment of the 4-chlorophenyl and 4-ethoxyphenyl groups. This can be achieved through a series of coupling reactions, such as Suzuki or Heck coupling, using appropriate halogenated precursors and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidinone moiety can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and potassium carbonate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives of the pyrrolidinone moiety.

    Substitution: Amino or thiol-substituted derivatives of the chlorophenyl group.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide shows potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, such as enzymes and receptors. The presence of the chlorophenyl and ethoxyphenyl groups enhances its binding affinity, making it a candidate for developing new therapeutic agents.

Case Study: Acetylcholinesterase Inhibition
Research has demonstrated that this compound exhibits significant inhibition of acetylcholinesterase, an enzyme critical for neurotransmission. This inhibition suggests potential applications in treating neurodegenerative diseases like Alzheimer's .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, including natural products and synthetic analogs.

Synthesis Methodology:

  • The initial step involves synthesizing the 2,5-dioxopyrrolidin-3-yl moiety through cyclization.
  • The sulfanyl group is introduced via nucleophilic substitution.
  • Finally, chlorophenyl and ethoxyphenyl groups are attached using coupling reactions such as Suzuki or Heck coupling .

Material Science

Due to its unique structural features, this compound is being investigated for applications in material science. Its properties could lead to the development of novel materials with specific functionalities like conductivity or fluorescence.

The compound has been evaluated for various biological activities:

  • Antimicrobial Activity:
    • In vitro studies have shown moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Antioxidant Activity Assessment:
    • Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the chlorophenyl and ethoxyphenyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

N-(4-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound I)

  • Molecular Formula : C₁₂H₁₁ClN₄OS
  • Key Features: A sulfanyl bridge links the 4-chlorophenylacetamide to a 4,6-diaminopyrimidine ring. Intramolecular N–H⋯N hydrogen bonds form an S(7) ring motif, stabilizing the planar conformation. The dihedral angle between the pyrimidine and benzene rings is 42.25°, favoring π-π interactions .
  • Crystallography : Molecules form inversion dimers via N–H⋯N hydrogen bonds (R₂²(8) motif) and layers through bifurcated N–H⋯O/C–H⋯O bonds .

N-(3-Chlorophenyl)-2-[(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetamide (Compound II)

  • Molecular Formula : C₁₂H₁₁ClN₄OS
  • Key Differences from Compound I :
    • Chlorine substitution at the 3-position instead of the 4-position on the phenyl ring.
    • Larger dihedral angles (59.70° and 62.18°) between pyrimidine and benzene rings, reducing planarity.
    • Crystal packing involves distinct N–H⋯O/Cl interactions, forming parallel layers .

2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Molecular Formula : C₁₉H₁₇Cl₂N₃O₂
  • Key Features :
    • Dichlorophenyl and dihydropyrazole substituents introduce steric hindrance.
    • Three independent molecules in the asymmetric unit exhibit dihedral angles of 54.8°, 76.2°, and 77.5° between aromatic rings.
    • Dimers form via N–H⋯O hydrogen bonds (R₂²(10) motif) .

N-(4-Bromophenyl)-2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide

  • Molecular Formula : C₂₀H₂₀BrN₃OS
  • Key Features: Bromine substitution and a tetrahydroisoquinoline group enhance lipophilicity.

Physicochemical and Crystallographic Comparisons

Compound Molecular Weight Substituents Dihedral Angles (°) Hydrogen Bond Motifs
Target Compound 416.89 (calculated) 4-Ethoxyphenyl, 2,5-dioxopyrrolidinyl Not reported Likely N–H⋯O/S–π interactions
Compound I 318.76 4-Chlorophenyl, diaminopyrimidine 42.25 R₂²(8), bifurcated N–H⋯O/C–H⋯O
Compound II 318.76 3-Chlorophenyl, diaminopyrimidine 59.70, 62.18 N–H⋯O/Cl layers
Dichlorophenyl analogue 406.27 3,4-Dichlorophenyl, dihydropyrazole 54.8–77.5 R₂²(10) dimers

Biological Activity

N-(4-chlorophenyl)-2-{[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}acetamide is a synthetic compound that has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C18_{18}H20_{20}ClN3_{3}O2_{2}S
  • Molecular Weight : 357.88 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Acetylcholinesterase (AChE) : The compound has shown significant inhibitory activity against AChE, which is crucial for the treatment of neurodegenerative disorders like Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
  • Antioxidant Activity : The presence of the dioxopyrrolidine moiety contributes to the compound's ability to scavenge free radicals, thus providing a protective effect against oxidative stress.
  • Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating bacterial infections.

Biological Activity Data

Activity TypeObserved EffectReference
Acetylcholinesterase InhibitionIC50_{50} = 2.7 µM
Antibacterial ActivityModerate to strong against S. aureus
Antioxidant ActivitySignificant reduction in DPPH radical

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition Study :
    • A study conducted on a series of compounds similar to this compound demonstrated that derivatives with similar structures exhibited potent AChE inhibitory activity. The most potent derivative had an IC50_{50} value of 2.7 µM, indicating strong potential for Alzheimer's treatment .
  • Antimicrobial Testing :
    • In vitro studies revealed that the compound exhibited moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values suggesting its efficacy as an antimicrobial agent . Further investigations into its mechanism revealed that it disrupts bacterial cell wall synthesis.
  • Antioxidant Activity Assessment :
    • The antioxidant capacity was evaluated using the DPPH radical scavenging assay, where the compound demonstrated significant activity comparable to standard antioxidants . This suggests its potential use in formulations aimed at reducing oxidative stress-related conditions.

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